N1-Ethyl Substitution Increases LogP by ≈0.5 Units Over the Unsubstituted Analog, Modulating Lipophilicity-Driven Properties
The N1-ethyl group of the target compound raises the calculated LogP to 3.3243, compared to an estimated LogP of approximately 2.8 for the unsubstituted 2-(pyrrolidin-2-yl)-1H-benzimidazole scaffold (C₁₁H₁₃N₃, MW 187.24), representing a ΔLogP of ≈ +0.5 units . This incremental lipophilicity gain is conformationally supported by only 2 rotatable bonds versus 1 for the unsubstituted analog, indicating that the ethyl group adds a controlled degree of flexibility without introducing excessive entropic penalty . The increase in molecular weight from 187.24 (free base of the unsubstituted analog) to 215.29 (free base of the target compound) is also quantifiable.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 3.3243 (free base computed value) |
| Comparator Or Baseline | 2-(Pyrrolidin-2-yl)-1H-benzimidazole (unsubstituted, free base): estimated LogP ≈ 2.8 |
| Quantified Difference | ΔLogP ≈ +0.5 units; MW Δ = +28.05 Da |
| Conditions | In silico prediction; source Leyan computed properties for target compound; comparator LogP estimated by structural analogy |
Why This Matters
In fragment-based screening and lead optimization, a LogP shift of +0.5 units is pharmacologically significant—it can alter membrane permeability, protein binding, and solubility profiles, making the ethyl-substituted scaffold a distinct tool for probing lipophilicity-activity relationships during hit-to-lead progression.
